![molecular formula C23H21ClN2O5S B3617893 methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate](/img/structure/B3617893.png)
methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate
Descripción general
Descripción
Methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate, also known as MCG, is a synthetic compound that belongs to the class of sulfonylurea drugs. It has been extensively studied for its potential use in the treatment of various diseases, including diabetes and cancer.
Mecanismo De Acción
The mechanism of action of methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate involves the activation of the ATP-sensitive potassium channels (KATP) in pancreatic beta cells, leading to the depolarization of the cell membrane and the subsequent release of insulin. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. In cancer cells, this compound inhibits the activity of the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the stimulation of insulin secretion, the improvement of glucose uptake, the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the enhancement of chemotherapy sensitivity. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate has several advantages for lab experiments, including its simple and efficient synthesis method, its well-defined mechanism of action, and its potential use in the treatment of various diseases. However, this compound also has some limitations, including its low solubility in water, its potential toxicity at high doses, and its limited availability in some regions.
Direcciones Futuras
There are several future directions for the research on methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate, including the development of more efficient synthesis methods, the optimization of its therapeutic effects, the investigation of its potential use in other diseases, and the exploration of its combination with other drugs for synergistic effects. Further studies are also needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound and to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown great potential for the treatment of various diseases, including diabetes and cancer. Its well-defined mechanism of action and its biochemical and physiological effects make it a promising candidate for further research and development. However, more studies are needed to fully understand its therapeutic effects and to determine its safety and efficacy in clinical trials.
Aplicaciones Científicas De Investigación
Methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate has been extensively studied for its potential use in the treatment of diabetes, cancer, and other diseases. In diabetes, this compound has been shown to stimulate insulin secretion and improve glucose uptake, leading to a decrease in blood glucose levels. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy.
Propiedades
IUPAC Name |
methyl 2-[[2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5S/c1-16-6-5-7-18(14-16)26(32(29,30)19-12-10-17(24)11-13-19)15-22(27)25-21-9-4-3-8-20(21)23(28)31-2/h3-14H,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRLMAWKZVIEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3617820.png)
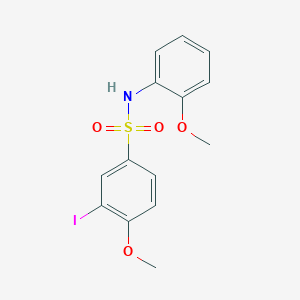
![N~1~-(2,6-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3617834.png)
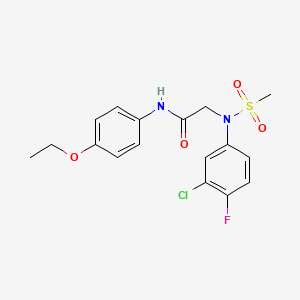
![N~2~-[(dimethylamino)sulfonyl]-N~1~-(4-ethylphenyl)-N~2~-phenylglycinamide](/img/structure/B3617843.png)
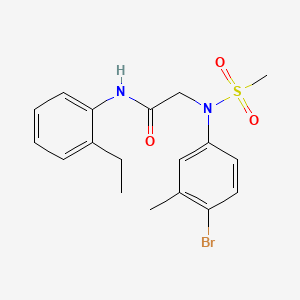
![N-(2-bromophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3617852.png)
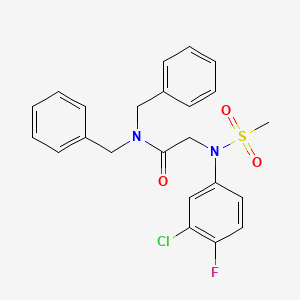
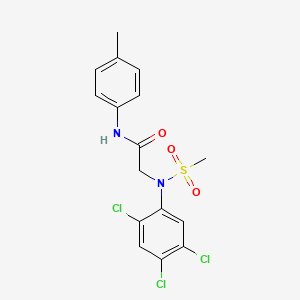
![4-chloro-N-(2,3-dimethylphenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3617891.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethylphenyl)benzamide](/img/structure/B3617899.png)

![N-(4-bromophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3617914.png)
![ethyl 4-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3617916.png)